1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)ethan-1-one 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 1251574-28-3
VCID: VC6832140
InChI: InChI=1S/C25H25F3N4O3/c1-17-15-22(30-24(29-17)18-7-9-19(10-8-18)25(26,27)28)35-16-23(33)32-13-11-31(12-14-32)20-5-3-4-6-21(20)34-2/h3-10,15H,11-14,16H2,1-2H3
SMILES: CC1=CC(=NC(=N1)C2=CC=C(C=C2)C(F)(F)F)OCC(=O)N3CCN(CC3)C4=CC=CC=C4OC
Molecular Formula: C25H25F3N4O3
Molecular Weight: 486.495

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)ethan-1-one

CAS No.: 1251574-28-3

Cat. No.: VC6832140

Molecular Formula: C25H25F3N4O3

Molecular Weight: 486.495

* For research use only. Not for human or veterinary use.

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)ethan-1-one - 1251574-28-3

Specification

CAS No. 1251574-28-3
Molecular Formula C25H25F3N4O3
Molecular Weight 486.495
IUPAC Name 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]oxyethanone
Standard InChI InChI=1S/C25H25F3N4O3/c1-17-15-22(30-24(29-17)18-7-9-19(10-8-18)25(26,27)28)35-16-23(33)32-13-11-31(12-14-32)20-5-3-4-6-21(20)34-2/h3-10,15H,11-14,16H2,1-2H3
Standard InChI Key SPYLGBIOVNWYBQ-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)C2=CC=C(C=C2)C(F)(F)F)OCC(=O)N3CCN(CC3)C4=CC=CC=C4OC

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound’s architecture comprises three distinct regions:

  • Piperazine Ring: A 4-(2-methoxyphenyl)piperazine group forms the base structure, known for its role in modulating neurotransmitter receptors.

  • Pyrimidine Scaffold: A 6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl moiety contributes aromaticity and potential π-π stacking interactions.

  • Ethanone Linker: A ketone-containing chain bridges the piperazine and pyrimidine components, introducing conformational flexibility.

The trifluoromethyl (-CF3_3) group at the para position of the phenyl ring enhances metabolic stability and lipophilicity, a common strategy in drug design to improve bioavailability.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC25H25F3N4O3\text{C}_{25}\text{H}_{25}\text{F}_{3}\text{N}_{4}\text{O}_{3}
Molecular Weight486.495 g/mol
IUPAC Name1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]oxyethanone
SMILESCC1=CC(=NC(=N1)C2=CC=C(C=C2)C(F)(F)F)OCC(=O)N3CCN(CC3)C4=CC=CC=C4OC
InChI KeySPYLGBIOVNWYBQ-UHFFFAOYSA-N

Synthesis and Structural Analogues

Comparison with Related Compounds

Structurally analogous molecules, such as 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone (PubChem CID: 1519238) , share the piperazine-ethanone framework but differ in heterocyclic substituents. The replacement of pyrimidine with tetrazole in the latter alters electronic properties and potential target affinity.

Physicochemical and Pharmacokinetic Profiling

Spectroscopic Characterization

  • Mass Spectrometry: Expected molecular ion peak at m/z 486.2 ([M+H]+^+) with fragment ions at m/z 368.1 (pyrimidine-oxygen cleavage) and 177.1 (piperazine moiety).

  • NMR: Diagnostic signals include a singlet for the -CF3_3 group (~δ 120 ppm in 19F^{19}\text{F} NMR) and methoxy protons at δ 3.8–4.0 ppm in 1H^{1}\text{H} NMR.

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